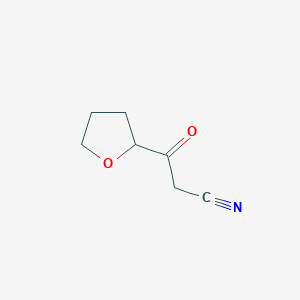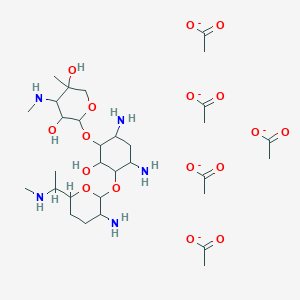
Gentamicin C1 Pentaacetate Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gentamicin C1 Pentaacetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria. The compound is often used in research and industrial applications due to its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gentamicin C1 Pentaacetate Salt is synthesized through the acetylation of gentamicin C1. The process involves the reaction of gentamicin C1 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistency and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Gentamicin C1 Pentaacetate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually conducted in methanol or ethanol.
Major Products Formed
Oxidation: Formation of oxidized gentamicin derivatives.
Reduction: Reduced forms of gentamicin with altered functional groups.
Substitution: Substituted gentamicin derivatives with new functional groups replacing acetyl groups.
Applications De Recherche Scientifique
Gentamicin C1 Pentaacetate Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of gentamicin derivatives.
Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential use in developing new antibiotics and understanding antibiotic resistance mechanisms.
Industry: Utilized in the production of pharmaceutical formulations and as a quality control standard in the manufacturing of gentamicin-based products
Mécanisme D'action
Gentamicin C1 Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The compound targets the aminoacyl site on the 16S rRNA of the 30S subunit, disrupting the normal function of the ribosome .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gentamicin C1a
- Gentamicin C2
- Gentamicin C2a
- Gentamicin C1 Deuterated Pentaacetate Salt
Uniqueness
Gentamicin C1 Pentaacetate Salt is unique due to its specific acetylation pattern, which enhances its stability and allows for more precise analytical applications. Compared to other gentamicin derivatives, it offers distinct advantages in terms of solubility and reactivity, making it a valuable tool in both research and industrial settings .
Propriétés
Formule moléculaire |
C31H58N5O17-5 |
|---|---|
Poids moléculaire |
772.8 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;pentaacetate |
InChI |
InChI=1S/C21H43N5O7.5C2H4O2/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;5*1-2(3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;5*1H3,(H,3,4)/p-5 |
Clé InChI |
UNWSNMDPSUKPJQ-UHFFFAOYSA-I |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


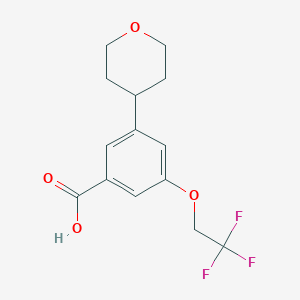
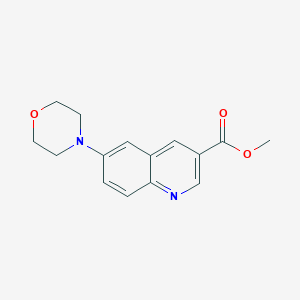
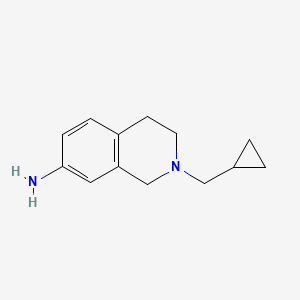
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
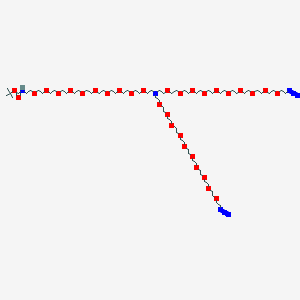
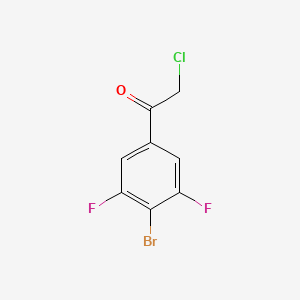
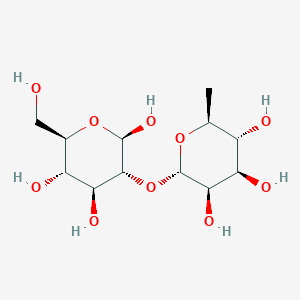

![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
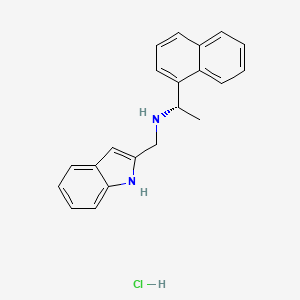
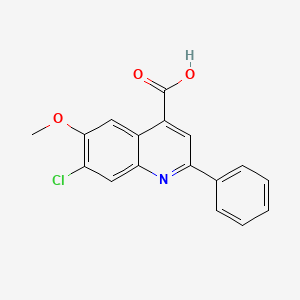
![9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
